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Introduction

The influenza virus hemagglutinin (HA) is a critical surface glycoprotein that mediates viral
entry into host cells and is a primary target for the host immune system. The HA (518-526)
peptide, with the sequence lle-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL), represents an
immunodominant, H-2K9-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice.[1][2]
[3] This epitope is highly conserved and frequently used in preclinical influenza research to
evaluate the efficacy of novel vaccine candidates and immunotherapies. Its primary application
lies in the stimulation and quantification of HA-specific CD8+ T-cell responses, which are
crucial for clearing virally infected cells. These notes provide detailed protocols for the
experimental use of the HA (518-526) peptide in mouse models of influenza, aimed at
researchers in immunology and drug development.

Core Applications

o Vaccine Efficacy Testing: Assessing the induction of cell-mediated immunity by novel
influenza vaccines.

e Immunological Studies: Investigating the dynamics of CD8+ T-cell activation, memory
formation, and function during influenza infection.

e Adjuvant Screening: Evaluating the capacity of different adjuvants to enhance T-cell
responses to influenza antigens.[4]
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» Control Peptide: Serving as a non-related or control peptide in studies focusing on other

epitopes or B-cell responses.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing the HA (518-526)

peptide to assess immune responses in mouse models.

Table 1: T-Cell Responses Following Immunization/Infection

L Peptide/Ant
Immunizati .
Mouse igen for Measured
on/Challeng . . Assay Type Reference
Model Restimulati Outcome
e Agent
on
MVA vectors Low IFN-y
_ HA (518-526) o
expressing ) expression in
BALB/c ] peptide (2 ICS [718]
Nucleoprotein CD4+ and
Hg/ml)
(NP) CD8+ T-cells
Live
~0.8% of lung
Attenuated
CD8+ T-cells
Influenza HA (518-526)
BALB/c , _ ICS are HA(518)-  [9]
Vaccine peptide -
specific at
(LAIV) VNO4
day 8
(H5N1) ca
Influenza A ~1500 IFN-y
HA (518-526) _
H1N1 PR3 ) Spot Forming
BALB/c peptide (5 ELISPOT [10]
MRNA Cells / 4x10°
: Hg/ml)
vaccine splenocytes
H5N1 Virus- No significant
_ _ HA (518-526) _
Like Particle ] cytokine
BALB/c peptide (10 ICS ] [4][11]
(VLP) + M8 production by
Hg/ml)

Adjuvant (i.p.)

CD8+ T-cells

Table 2: Pathogenicity and Efficacy of Recombinant Viruses
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Inoculum Dose
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Experimental Workflow and Signaling

The following diagrams illustrate the typical experimental workflow for assessing T-cell

immunity using the HA (518-526) peptide and the underlying T-cell activation process.
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Caption: Experimental workflow for evaluating HA (518-526)-specific T-cell responses.
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Caption: TCR recognition of HA (518-526) peptide presented by MHC Class | on an APC.

Detailed Experimental Protocols
Protocol 1: Splenocyte Isolation and Stimulation

This protocol describes the preparation of a single-cell suspension from mouse spleens for
subsequent T-cell assays.

Materials:

70 pm cell strainers

Brefeldin A (for intracellular staining)

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
ACK lysis buffer (Ammonium-Chloride-Potassium)

HA (518-526) peptide (lyophilized, reconstituted in DMSO or PBS)
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Procedure:
Euthanize mice according to approved institutional guidelines.
Aseptically harvest spleens and place them in a petri dish containing 5 mL of RPMI medium.

Mechanically dissociate the spleens by forcing them through a 70 um cell strainer using the
plunger of a 3 mL syringe.

Wash the strainer with an additional 10 mL of medium to collect the remaining cells.
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

Resuspend the pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room
temperature to lyse red blood cells.

Neutralize the ACK buffer by adding 10 mL of RPMI medium.

Centrifuge again, discard the supernatant, and resuspend the cell pellet in 5 mL of complete
RPMI medium.

Count viable cells using a hemocytometer and trypan blue exclusion. Adjust cell
concentration as needed for the specific assay.

For stimulation, plate splenocytes in a 96-well plate and add HA (518-526) peptide to a final
concentration of 2-10 pg/mL.[7][11]

Incubate for the required period (e.g., 5 hours to 48 hours) at 37°C in a 5% CO:2 incubator.[5]
[15] For intracellular cytokine staining, add Brefeldin A (10 pg/ml) for the final 4-5 hours of
incubation to block cytokine secretion.[7]

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow

Cytometry

This protocol is for identifying and quantifying HA (518-526)-specific T-cells based on their
production of intracellular cytokines like IFN-y.

Materials:
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Stimulated splenocytes (from Protocol 1)

LIVE/DEAD fixable viability dye

Anti-mouse antibodies (e.g., CD3-PerCP, CD8-APC, CD4-APC-H7, IFN-y-FITC)

FACS buffer (PBS + 2% FBS)

Permeabilization/Fixation buffer kit (e.g., Cytofix/Cytoperm)

Procedure:

After stimulation, harvest cells and wash with FACS buffer.

Stain for viability using a LIVE/DEAD dye according to the manufacturer's instructions.

Stain for surface markers by incubating cells with antibodies against CD3, CD4, and CD8 for
30 minutes at 4°C in the dark.[7]

Wash cells twice with FACS buffer.

Fix and permeabilize the cells using a commercial fixation/permeabilization buffer for 20
minutes at 4°C.

Wash cells with permeabilization buffer.

Stain for intracellular IFN-y by incubating cells with an anti-IFN-y antibody in permeabilization
buffer for 30 minutes at 4°C.[7]

Wash cells twice with permeabilization buffer and resuspend in FACS bulffer.

Acquire data on a flow cytometer.

Analysis: Gate on live, single lymphocytes, then on CD3+ cells, followed by CD8+ T-cells.
Within the CD8+ population, quantify the percentage of cells positive for IFN-y.

Protocol 3: Enzyme-Linked Immunosorbent Spot
(ELISPOT) Assay
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This protocol quantifies the number of IFN-y-secreting cells in response to HA (518-526)

stimulation.

Materials:

96-well PVDF filter plates

Anti-mouse IFN-y capture and detection antibodies
Stimulated splenocytes (from Protocol 1, without Brefeldin A)
Streptavidin-HRP or similar enzyme conjugate

AEC or BCIP/NBT substrate

Procedure:

Coat the 96-well filter plate with anti-mouse IFN-y capture antibody overnight at 4°C.[5]

Wash the plate with sterile PBS and block with complete RPMI medium for 1-2 hours at
37°C.

Add 1x10° to 4x10° splenocytes per well.[5][10]

Add HA (518-526) peptide (or control peptides/mitogen) to the appropriate wells.
Incubate for 20-48 hours at 37°C in a 5% COz2 incubator.[5][10]

Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).

Add the biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at room
temperature.[5]

Wash the plate with PBST.
Add Streptavidin-HRP and incubate for 1 hour at room temperature.

Wash the plate again and add the substrate (e.g., AEC).[5]
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» Monitor for spot development. Stop the reaction by washing with distilled water once spots
are clearly visible.

 Air dry the plate and count the spots using an ELISPOT reader. The spots represent
individual IFN-y-secreting cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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